molecular formula C10H9NO3 B1620808 5-Methoxy-1-benzofuran-2-carboxamide CAS No. 35351-22-5

5-Methoxy-1-benzofuran-2-carboxamide

Cat. No. B1620808
CAS RN: 35351-22-5
M. Wt: 191.18 g/mol
InChI Key: UQJXLYGQJFMRFP-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzofuran-2-carboxamide, also known as 5-MeO-BF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This chemical compound belongs to the benzofuran family and is a derivative of the psychoactive compound 5-MeO-DALT. In

Scientific Research Applications

Medicinal Chemistry: Potential Anticancer Agent

5-Methoxy-1-benzofuran-2-carboxamide has been identified as a core structure in compounds with significant anticancer activities . Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results as potential therapeutic agents .

Pharmacology: Drug Development

In pharmacology, benzofuran derivatives, including 5-Methoxy-1-benzofuran-2-carboxamide, are being explored for their therapeutic potentials . They are considered for the development of drugs with target therapy potentials and minimal side effects, particularly in the treatment of hepatitis C and as anticancer agents .

Biochemistry: Biological Activity Studies

The compound’s role in biochemistry is significant due to its biological activities , such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities make it a valuable subject for biochemical research and a potential lead compound in drug discovery .

Organic Synthesis: Synthetic Methodologies

5-Methoxy-1-benzofuran-2-carboxamide is used in organic synthesis, where novel methods for constructing benzofuran rings are of high interest. It serves as a precursor in the synthesis of complex polycyclic benzofuran compounds, which are challenging to prepare .

Materials Science: Functional Materials

In materials science, the compound’s derivatives are being studied for their potential use in creating functional materials . The unique properties of benzofuran derivatives can lead to the development of new materials with specific desired functions .

Analytical Chemistry: Chemical Analysis

Benzofuran derivatives, including 5-Methoxy-1-benzofuran-2-carboxamide, are subjects of analytical chemistry for their physicochemical properties . They are analyzed for their structure-activity relationships, which can guide the design of new drugs and contribute to cancer therapy .

Antimicrobial Research: Antifungal Drug Development

The search for effective and low-toxicity antifungal drugs has led to the exploration of benzofuran derivatives. 5-Methoxy-1-benzofuran-2-carboxamide is part of this research focus, aiming to develop safer antifungal medications .

Neuropharmacology: Cannabinoid Agonists

Research programs targeting novel indole-like molecules as potential cannabinoid agonists have synthesized derivatives of 5-Methoxy-1-benzofuran-2-carboxamide. These studies contribute to the understanding and development of new treatments for neurological conditions .

Mechanism of Action

Target of Action

Benzofuran compounds, which include 5-methoxy-1-benzofuran-2-carboxamide, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that the compound likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes and potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.

Result of Action

Given the biological activities associated with benzofuran derivatives , it is likely that this compound has significant effects at the molecular and cellular levels. These could include inhibition of cell growth and proliferation, modulation of oxidative stress responses, and inhibition of viral replication, among others.

properties

IUPAC Name

5-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJXLYGQJFMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377633
Record name 5-methoxy-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-benzofuran-2-carboxamide

CAS RN

35351-22-5
Record name 5-methoxy-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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